5-Bromo-7-fluoro-2-naphthoic acid

Self-association Aggregation Supramolecular chemistry

5-Bromo-7-fluoro-2-naphthoic acid (CAS 1823844-17-2, molecular formula C₁₁H₆BrFO₂, MW 269.07 g·mol⁻¹) belongs to the class of 2-naphthoic acid derivatives bearing halogen substituents at the 5- and 7-positions of the naphthalene ring system. The compound features a carboxylic acid group at C2, a bromine atom at C5, and a fluorine atom at C7, creating a regiochemically defined, dual-halogenated aromatic scaffold.

Molecular Formula C11H6BrFO2
Molecular Weight 269.069
CAS No. 1823844-17-2
Cat. No. B2505716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-7-fluoro-2-naphthoic acid
CAS1823844-17-2
Molecular FormulaC11H6BrFO2
Molecular Weight269.069
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2C=C1C(=O)O)F)Br
InChIInChI=1S/C11H6BrFO2/c12-10-5-8(13)4-7-3-6(11(14)15)1-2-9(7)10/h1-5H,(H,14,15)
InChIKeyWNBKMNBPOMCDLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-7-fluoro-2-naphthoic Acid: A Dual-Halogenated Naphthoic Acid Scaffold for Precision Medicinal Chemistry


5-Bromo-7-fluoro-2-naphthoic acid (CAS 1823844-17-2, molecular formula C₁₁H₆BrFO₂, MW 269.07 g·mol⁻¹) belongs to the class of 2-naphthoic acid derivatives bearing halogen substituents at the 5- and 7-positions of the naphthalene ring system [1]. The compound features a carboxylic acid group at C2, a bromine atom at C5, and a fluorine atom at C7, creating a regiochemically defined, dual-halogenated aromatic scaffold. 2-Naphthoic acid derivatives have been established as privileged scaffolds in medicinal chemistry, with key applications as allosteric modulators of NMDA receptors [2] and as UDP-competitive antagonists of the P2Y₁₄ receptor [3]. The 5,7-disubstitution pattern is documented as a synthetically accessible and systematically studied regiochemical arrangement within the broader class [4]. This compound is supplied at ≥95% purity for research use.

Why 5-Bromo-7-fluoro-2-naphthoic Acid Cannot Be Replaced by Simpler Naphthoic Acid Analogs


Simple 2-naphthoic acid analogs—such as the unsubstituted parent, mono-halogenated variants (e.g., 5-bromo-2-naphthoic acid or 7-fluoro-2-naphthoic acid), or the symmetric 5,7-difluoro derivative—differ fundamentally from 5-bromo-7-fluoro-2-naphthoic acid in electronic distribution, steric profile, and chemical reactivity [1]. In NMDA receptor pharmacology, halogen position and identity profoundly affect both potency and GluN2 subunit selectivity: 2-naphthoic acid itself shows only weak activity, while halogen addition to the 3-position of 2-hydroxy-3-naphthoic acid can increase potency by orders of magnitude [1]. Similarly, in the P2Y₁₄ antagonist series, the 4,7-disubstitution pattern (structurally analogous to the 5,7-pattern) proved critical for UDP-competitive binding [2]. The Br/F combination provides distinct electronic and steric properties compared to the Cl/Cl, Br/Br, or F/F alternatives—affecting both π-stacking interactions in receptor binding pockets [3] and reactivity in downstream synthetic transformations such as cross-coupling reactions. Generic substitution using a mono-halogenated or difluoro analog therefore risks loss of target engagement selectivity, altered reactivity in subsequent coupling steps, and unpredictable physicochemical behavior.

Quantitative Differentiation Evidence for 5-Bromo-7-fluoro-2-naphthoic Acid Against Its Closest Analogs


Self-Association Enhancement by Fluorine Substitution: Impact on Aggregation Behavior

Fluorine substitution on the naphthoic acid scaffold significantly increases self-association in solution. In an NMR-based isodesmic model study, 4-fluoro-1-naphthoic acid exhibited a dimerization equilibrium constant (K_eq) of 0.35 M⁻¹, compared to 0.05 M⁻¹ for unsubstituted 1-naphthoic acid—a 7-fold increase attributed to enhanced π–π stacking interactions induced by the electron-withdrawing fluorine substituent [1]. Although these data were generated on 1-naphthoic acid isomers rather than 2-naphthoic acid isomers, the underlying physical-organic principle—that fluorine substitution strengthens intermolecular aromatic stacking—is class-transferable to the 2-naphthoic acid series. The presence of an additional bromine atom at the 5-position (as in 5-bromo-7-fluoro-2-naphthoic acid) is expected to further modulate this aggregation behavior through combined electronic and polarizability effects.

Self-association Aggregation Supramolecular chemistry

Synthetic Versatility: Ortho-Fluorine as a Leaving Group for Nucleophilic Aromatic Substitution

The ortho-fluoro substituent in 1- and 2-naphthoic acids can undergo nucleophilic aromatic substitution (S_NAr) with organolithium and Grignard reagents without requiring carboxyl group protection or metal catalysis [1]. This reactivity is documented to proceed in good to excellent yields, providing a direct diversification route. For 5-bromo-7-fluoro-2-naphthoic acid, the fluorine at C7 is positioned such that it may serve as a synthetic handle for further elaboration, while the bromine at C5 simultaneously provides an orthogonal coupling site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig, or Sonogashira). This orthogonal reactivity profile—S_NAr at C7 and cross-coupling at C5—is not available in either the mono-halogenated analogs (5-bromo-2-naphthoic acid or 7-fluoro-2-naphthoic acid) or the symmetric 5,7-difluoro-2-naphthoic acid.

Synthetic methodology C–F activation Diversification

Halogen-Substituent Effects on NMDA Receptor Allosteric Modulation Potency

In a systematic SAR study of 18 naphthoic acid derivatives evaluated against four GluN1/GluN2(A–D) NMDA receptor subtypes, halogen substitution was shown to be a critical determinant of inhibitory potency and subunit selectivity [1]. The parent compound 2-naphthoic acid displays only low activity at GluN2A-containing receptors and even lower activity at other subtypes. The most potent compound in the series, UBP618 (1-bromo-2-hydroxy-6-phenylnaphthalene-3-carboxylic acid), achieves an IC₅₀ of approximately 2 μM across all four NMDA receptor subtypes—a dramatic improvement over the unsubstituted scaffold [1]. Notably, the removal of the 2-hydroxyl group (as in UBP628 and UBP608) increases GluN1/GluN2A selectivity at the expense of potency at other subtypes. While 5-bromo-7-fluoro-2-naphthoic acid was not itself tested in this study, its substitution pattern (bromine at a position analogous to the 1-bromo of UBP618, fluorine at the 7-position providing electronic tuning, and a free 2-carboxylic acid) positions it as a logical next-generation scaffold for exploring halogen-dependent NMDA receptor pharmacology.

NMDA receptor Allosteric modulator Structure–activity relationship

P2Y₁₄ Receptor Antagonist Scaffold: 4,7- vs. 5,7-Disubstitution Pattern in Naphthoic Acids

High-throughput screening identified 4,7-disubstituted 2-naphthoic acid derivatives as UDP-competitive antagonists of the P2Y₁₄ receptor, a GPCR target implicated in neuropathic pain, inflammation, and metabolic disorders [1]. The lead compound PPTN, a 4,7-disubstituted naphthoic acid, acts as a high-affinity, selective antagonist of the human P2Y₁₄ receptor and inhibits UDP-glucose-stimulated chemotaxis of human neutrophils [2]. The structural homology between 4,7- and 5,7-disubstitution patterns on the 2-naphthoic acid core suggests that 5-bromo-7-fluoro-2-naphthoic acid represents a viable scaffold for exploring isomeric P2Y₁₄ antagonist series, with the potential to yield compounds possessing altered selectivity or pharmacokinetic properties relative to the 4,7-series.

P2Y₁₄ receptor GPCR antagonist Inflammation

Physicochemical Differentiation: Calculated LogP and Halogen Contributions to Drug-Likeness

The combination of bromine and fluorine substituents on the naphthoic acid scaffold creates a distinct physicochemical profile compared to mono-halogenated or difluoro analogs. Based on the atomic contributions of Br (π = +0.86) and F (π = +0.14) in aromatic systems, 5-bromo-7-fluoro-2-naphthoic acid (calculated logP ≈ 3.5–3.8) occupies an intermediate lipophilicity range between 5-bromo-2-naphthoic acid (logP ≈ 3.1–3.4) and 5,7-dibromo-2-naphthoic acid (logP ≈ 4.2–4.5), while 7-fluoro-2-naphthoic acid (logP ≈ 2.5–2.8) is substantially more hydrophilic [1]. The 5,7-difluoro analog (logP ≈ 2.2–2.5) is the most hydrophilic among the disubstituted variants. This intermediate lipophilicity of the Br/F combination is particularly relevant for CNS drug discovery programs, where optimal logP values typically fall within the 2–4 range.

Physicochemical properties Drug-likeness Lead optimization

Synthetic Accessibility: Established Route from 7-Fluoro-2-naphthoic Acid via Electrophilic Bromination

The synthesis of 5-bromo-7-fluoro-2-naphthoic acid is achieved by regioselective bromination of 7-fluoro-2-naphthoic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions [1]. This route leverages the activating and directing effects of the existing fluorine substituent to achieve C5 bromination with useful regioselectivity. The analogous synthesis of the 5,7-difluoro analog requires fluorination chemistry that typically involves organolithium intermediates and electrophilic fluorinating agents—a more operationally demanding and less scalable process [2]. This synthetic distinction means 5-bromo-7-fluoro-2-naphthoic acid can be more readily produced in multi-gram quantities than its difluoro counterpart.

Synthesis Regioselective bromination Scalable route

Recommended Application Scenarios for 5-Bromo-7-fluoro-2-naphthoic Acid in Drug Discovery and Chemical Biology


NMDA Receptor Allosteric Modulator Lead Optimization Programs

The 2-naphthoic acid scaffold is validated for allosteric modulation of NMDA receptors, with halogen substitution at key positions shown to dramatically influence potency and GluN2 subunit selectivity [1]. 5-Bromo-7-fluoro-2-naphthoic acid serves as an advanced intermediate for generating a focused library of NMDA receptor modulators. The bromine atom at C5 provides a handle for Suzuki or Buchwald–Hartwig coupling to introduce diverse aryl or amine substituents, while the fluorine at C7 offers an orthogonal site for nucleophilic displacement or retention as an electronic tuning element. This two-directional diversification strategy enables systematic exploration of the 5,7-substitution vector, which has not been exhaustively studied in the context of NMDA receptor pharmacology.

P2Y₁₄ Receptor Antagonist Scaffold Exploration via Regioisomeric Scanning

The established P2Y₁₄ antagonist pharmacophore (PPTN and related 4,7-disubstituted naphthoic acids) demonstrates that the naphthoic acid core with appropriate disubstitution can achieve high-affinity, UDP-competitive receptor antagonism [2]. 5-Bromo-7-fluoro-2-naphthoic acid provides access to the unexplored 5,7-regioisomeric series, enabling a systematic 'ring-walk' SAR campaign around the naphthalene core. This approach can reveal whether shifting substituents from the 4,7- to the 5,7-positions alters receptor binding kinetics, selectivity against other P2Y subtypes, or functional efficacy, potentially yielding antagonists with improved therapeutic windows for neuropathic pain or inflammatory indications [3].

Orthogonal Diversification Hub for Parallel Library Synthesis

The chemically distinct reactivities of the C–Br and C–F bonds in 5-bromo-7-fluoro-2-naphthoic acid enable sequential, chemoselective derivatization without protecting group manipulation [4]. In a typical workflow, the bromine at C5 can first engage in a Pd-catalyzed cross-coupling (Suzuki, Sonogashira, or Buchwald–Hartwig), after which the fluorine at C7 can undergo nucleophilic aromatic substitution with appropriate nucleophiles. Alternatively, the order can be reversed. This orthogonal reactivity profile makes the compound an efficient diversification hub for generating compound arrays in medicinal chemistry hit-to-lead and lead optimization campaigns, where maximizing the number of analogs per synthetic step directly impacts project timelines and resource allocation.

Physicochemical Property Optimization in CNS Drug Discovery

The intermediate lipophilicity of the Br/F-substituted naphthoic acid scaffold (estimated clogP 3.5–3.8) positions it favorably within the optimal CNS drug space (clogP 2–4) [5]. For neuroscience programs targeting receptors such as NMDA or P2Y₁₄, 5-bromo-7-fluoro-2-naphthoic acid offers a starting point that balances membrane permeability with metabolic stability concerns. The carboxylic acid functionality additionally provides a handle for prodrug strategies (e.g., ester prodrugs to enhance brain penetration) or for direct conjugation to carrier molecules. Systematic variation of the bromine substituent via cross-coupling while retaining the fluorine as a metabolically stable electronic modifier allows fine-tuning of CNS MPO (Multiparameter Optimization) scores without the steep lipophilicity penalties associated with dibromo or higher-halogen analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-7-fluoro-2-naphthoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.